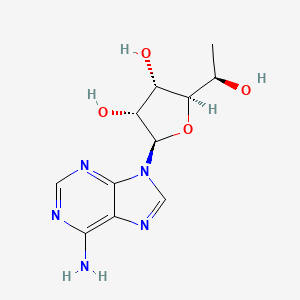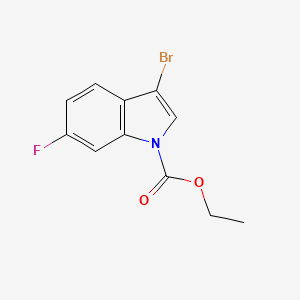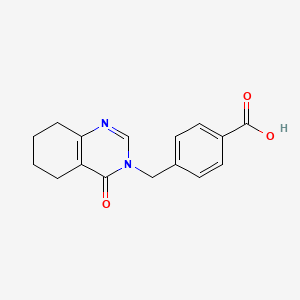
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((R)-1-hydroxyethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(®-1-hydroxyethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are fundamental building blocks of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to the sugar moiety.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production methods may involve:
Enzymatic Synthesis: Using enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Chemical Synthesis: Employing chemical reagents and catalysts to achieve the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
The compound is used as a model molecule in studying stereochemistry and reaction mechanisms.
Biology
It serves as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
Industry
It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用机制
The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. Its molecular targets include:
DNA Polymerase: Inhibiting DNA synthesis.
Reverse Transcriptase: Blocking viral replication.
The pathways involved often include the incorporation of the compound into nucleic acids, leading to the disruption of normal cellular processes.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.
Uniqueness
The compound’s unique stereochemistry and functional groups distinguish it from other nucleosides, providing specific biological activities and potential therapeutic applications.
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1R)-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6+,7-,8-,11-/m1/s1 |
InChI 键 |
DJUZHNZMVHIRPJ-RWONEVQGSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
规范 SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)

![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)





![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
